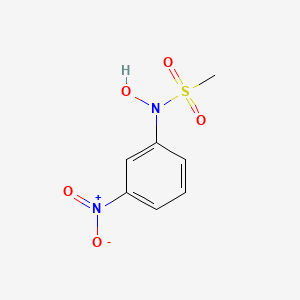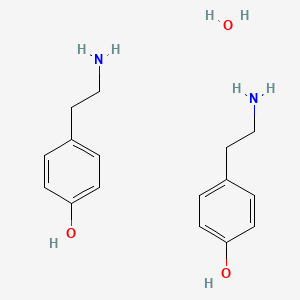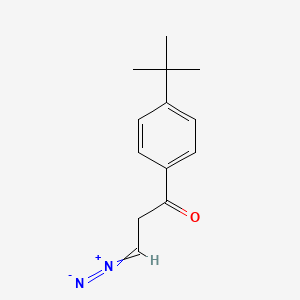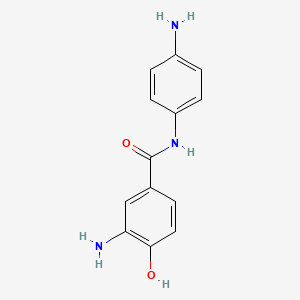![molecular formula C23H27NO B14514602 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile CAS No. 62736-50-9](/img/structure/B14514602.png)
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile is an organic compound that features a benzonitrile group substituted with an octyloxyphenyl group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Octyloxyphenyl Intermediate: This step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form octyloxybenzene.
Stilbene Formation: The octyloxybenzene is then subjected to a Heck reaction with 4-bromobenzonitrile in the presence of a palladium catalyst and a base like triethylamine to form the desired stilbene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzonitrile group, especially in the presence of strong nucleophiles and under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile depends on its application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. The molecular targets and pathways involved include interactions with electron and hole transport layers in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile
- 4-{2-[4-(Decyloxy)phenyl]ethenyl}benzonitrile
- 4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile
Uniqueness
4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile is unique due to its specific alkyl chain length, which can influence its solubility, melting point, and electronic properties. This makes it particularly suitable for certain applications in organic electronics where these properties are critical.
Properties
CAS No. |
62736-50-9 |
|---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-[2-(4-octoxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C23H27NO/c1-2-3-4-5-6-7-18-25-23-16-14-21(15-17-23)9-8-20-10-12-22(19-24)13-11-20/h8-17H,2-7,18H2,1H3 |
InChI Key |
STWWAGMKLPHOJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)



![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)

![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)


![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)

